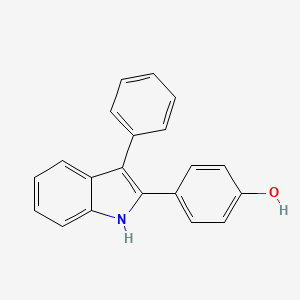
4-(3-phenyl-1H-indol-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a phenol group attached to a 3-phenyl-1H-indole moiety, making it a molecule of interest in medicinal chemistry and organic synthesis .
准备方法
合成路线和反应条件
4-(3-苯基-1H-吲哚-2-基)苯酚的合成可以通过多种方法实现。 一种常见的方法是费歇尔吲哚合成,其中苯肼在酸性条件下与合适的酮或醛反应形成吲哚环 . 例如,在回流条件下,在甲磺酸存在下,苯肼与环己酮反应生成所需的吲哚衍生物 .
工业生产方法
4-(3-苯基-1H-吲哚-2-基)苯酚的工业生产通常涉及大规模的费歇尔吲哚合成。反应条件经过优化,以确保产品的高产率和纯度。 在工业环境中,通常使用连续流动反应器和先进的纯化技术,例如结晶和色谱法,以达到所需的质量 .
化学反应分析
反应类型
4-(3-苯基-1H-吲哚-2-基)苯酚会发生各种化学反应,包括:
常用试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素(氯,溴),硝化剂(硝酸)。
主要形成的产物
氧化: 醌。
还原: 羟基衍生物。
取代: 卤代或硝化的吲哚衍生物。
科学研究应用
4-(3-苯基-1H-吲哚-2-基)苯酚有几个科学研究应用:
化学: 用作合成更复杂有机分子的构件.
生物学: 研究其潜在的生物活性,包括抗病毒,抗炎和抗癌特性.
医学: 研究其在药物开发中的潜在应用,特别是在靶向特定生物途径方面.
工业: 用于生产染料,颜料和其他工业化学品.
作用机制
4-(3-苯基-1H-吲哚-2-基)苯酚的作用机制涉及它与各种分子靶标和途径的相互作用。酚基可以与生物分子形成氢键,而吲哚部分可以与蛋白质中的芳香残基相互作用。 这些相互作用可以调节酶,受体和其他蛋白质的活性,从而导致各种生物效应 .
相似化合物的比较
类似化合物
3-苯基-1H-吲哚: 缺少酚基,使其在某些化学反应中反应性较低.
4-(3-苯基-1H-吲哚-2-基)苯胺: 含有苯胺基而不是酚基,导致不同的化学和生物学特性.
4-(3-苯基-1H-吲哚-2-基)苯甲酸: 具有羧酸基团,与酚基相比,它可以参与不同类型的反应.
独特性
4-(3-苯基-1H-吲哚-2-基)苯酚因同时存在酚基和吲哚部分而具有独特性,这赋予了其独特的化学反应性和生物活性。 这些官能团的组合使其在研究和工业的各个领域具有广泛的应用 .
生物活性
4-(3-phenyl-1H-indol-2-yl)phenol, an indole derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by an indole moiety linked to a phenolic group, which contributes to its potential therapeutic effects. This article explores its biological activities, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with indole structures can inhibit the proliferation of various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, related indole compounds have shown IC50 values indicating potent cytotoxicity against different cancer types:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.67 |
| Indole derivative X | MCF7 (Breast) | 4.12 |
| Indole derivative Y | HCT116 (Colon) | 6.89 |
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by modulating the expression of Bcl-2 family proteins, leading to increased caspase activation.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Inhibition : The phenolic group can act as a competitive inhibitor for certain enzymes involved in cancer progression and microbial resistance.
Study on Anticancer Properties
A recent study investigated the effects of this compound on human lung cancer cells (A549). The findings revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential.
Research on Antimicrobial Effects
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
属性
分子式 |
C20H15NO |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
4-(3-phenyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C20H15NO/c22-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20/h1-13,21-22H |
InChI 键 |
HRWBDGGFCFVAHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















